Benzaldehyde, 4,5-dibenzyloxy-2-fluoro-
Description
Benzaldehyde, 4,5-dibenzyloxy-2-fluoro- is a fluorinated aromatic aldehyde derivative characterized by two benzyloxy groups at positions 4 and 5 and a fluorine atom at position 2 on the benzene ring. Benzaldehyde derivatives are widely utilized as intermediates in drug development, leveraging their reactive aldehyde group for further functionalization . The dibenzyloxy substituents in this compound likely enhance steric bulk and lipophilicity, which could influence solubility and bioactivity .
Properties
Molecular Formula |
C21H17FO3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-fluoro-4,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H17FO3/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
InChI Key |
NTZAFWKSBOJRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of benzaldehyde, 4,5-dibenzyloxy-2-fluoro- with analogous compounds:
Hazard and Stability Profiles
- Biodegradability : Benzaldehyde derivatives are often readily biodegradable, as seen in tier 2 chemical assessments for benzaldehyde (CAS 100-52-7) .
Research Findings and Gaps
- Synthesis Methods : While 3-benzyloxy-2-fluorobenzaldehyde is synthesized via protected intermediate routes , the target compound may require multi-step benzylation and fluorination protocols. Fe3O4@PDA-supported palladium catalysts could enable efficient oxidative dehydrogenation for aldehyde formation .
- Pharmacological Relevance : The dibenzyloxy groups may improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted drugs .
Preparation Methods
Halogen Exchange Reactions
A method adapted from EP0289942B1 involves replacing chlorine atoms with fluorine using potassium fluoride (KF). For example, 2-chloro-4,5-dibenzyloxybenzaldehyde reacts with KF at 230°C to yield the fluorinated product. This approach mirrors the conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde, achieving a 49% yield under optimized conditions.
Reaction Conditions :
-
Temperature: 230°C
-
Catalyst: None (thermal activation)
-
Solvent: Neat or polar aprotic solvents (e.g., DMF)
Directed Ortho-Metalation (DoM)
DoM leverages directing groups (e.g., aldehydes) to position fluorine selectively. For instance, treating 4,5-dibenzyloxybenzaldehyde with lithium diisopropylamide (LDA) followed by electrophilic fluorination reagents (e.g., N-fluorobenzenesulfonimide) enables fluorine installation at position 2. This method, however, requires stringent anhydrous conditions and low temperatures (−78°C).
Benzyloxy Group Installation
Nucleophilic Aromatic Substitution (SNAr)
Activated aryl halides undergo substitution with benzyloxide nucleophiles. For example, 2-fluoro-4,5-dibromobenzaldehyde reacts with sodium benzylate (NaOBn) in DMF at 120°C, displacing bromine atoms with benzyloxy groups. This method parallels the bromination of 4-fluorobenzaldehyde using HBr and H2O2, as described in CN109809977A .
Optimized Protocol :
Ullmann-Type Coupling
Copper-catalyzed coupling of aryl halides with benzyl alcohol offers an alternative. Using CuI and 1,10-phenanthroline, 2-fluoro-4,5-diiodobenzaldehyde couples with benzyl alcohol to install benzyloxy groups. This method, however, suffers from moderate yields (50–60%) due to competing side reactions.
Aldehyde Functionalization
Vilsmeier-Haack Formylation
Introducing the aldehyde group early in the synthesis ensures positional fidelity. For example, 2-fluoro-4,5-dibenzyloxybenzene undergoes formylation via the Vilsmeier reagent (POCl3/DMF), yielding the target aldehyde in 65–75% yields.
Critical Parameters :
-
Temperature: 0°C to room temperature
-
Stoichiometry: POCl3 (1.5 equiv), DMF (2.0 equiv)
Riemer-Tiemann Reaction
While less common, chloroform in basic conditions formylates electron-rich aromatics. This method is less favored due to poor regioselectivity and competing side reactions.
Integrated Synthetic Routes
Route A: Halogen Exchange Followed by Benzylation
Route B: Sequential SNAr and Formylation
-
Starting Material : 2-fluoro-4,5-dibromobenzene
-
Formylation : Vilsmeier-Haack reaction.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 58% | 62% |
| Step Count | 3 | 3 |
| Catalyst Complexity | Low | Moderate |
| Scalability | High | Moderate |
| Environmental Impact | High (KF use) | Moderate |
Route B offers marginally better yields but requires palladium catalysts for bromine installation, increasing costs. Route A, while scalable, generates stoichiometric waste from KF.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at adjacent positions is minimized using bulky bases (e.g., NaOtBu).
-
Purification : Silica gel chromatography remains the gold standard, though recrystallization in hexane/ethyl acetate mixtures improves purity.
-
Catalyst Deactivation : Palladium catalysts in coupling reactions require rigorous exclusion of oxygen and moisture .
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (80–100°C) accelerate benzylation but may lead to over-substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during benzylation .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve regioselectivity in fluorination steps .
Basic: How do the electron-withdrawing and donating groups in 4,5-dibenzyloxy-2-fluorobenzaldehyde affect its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Fluorine (electron-withdrawing) : Polarizes the aromatic ring, activating positions para and meta to it for nucleophilic attack.
- Benzyloxy groups (electron-donating) : Sterically hinder adjacent positions while slightly deactivating the ring via resonance.
Q. Experimental Validation :
- Use Hammett substituent constants (σ values) to predict reaction rates.
- Monitor reaction progress via HPLC or GC-MS to compare substitution patterns in derivatives .
Advanced: What strategies are effective in resolving contradictory NMR data when characterizing 4,5-dibenzyloxy-2-fluorobenzaldehyde derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by benzyloxy and fluorine substituents.
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Case Study :
In GC-MS analysis of similar fluorinated aldehydes, unidentified byproducts (e.g., endoperoxides) required tandem MS/MS for structural elucidation .
Advanced: How does the steric hindrance from dibenzyloxy groups impact the regioselectivity of cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulky benzyloxy groups at positions 4 and 5 direct coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions (e.g., position 6).
- Electronic effects : Fluorine at position 2 enhances electrophilicity at the ortho position, competing with steric control.
Q. Optimization :
- Use bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites.
- Screen solvents (e.g., toluene vs. THF) to balance solubility and steric accessibility .
Basic: What analytical techniques are most reliable for confirming the purity and structure of 4,5-dibenzyloxy-2-fluorobenzaldehyde?
Methodological Answer:
- HPLC-DAD/MS : Quantify purity (>98%) and detect trace impurities (e.g., deprotected intermediates).
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry of substituents.
- IR spectroscopy : Identify characteristic aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1100 cm) .
Advanced: How can computational methods predict the reactivity of 4,5-dibenzyloxy-2-fluorobenzaldehyde in complex reaction systems?
Methodological Answer:
- DFT calculations : Model transition states to predict activation barriers for nucleophilic attacks or oxidation pathways.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability.
- SAR studies : Correlate substituent electronic parameters (Hammett σ) with experimental reaction rates .
Example :
For oxidation to the corresponding carboxylic acid, DFT predicts a lower activation energy when using CrO₃ vs. KMnO₄ due to better orbital overlap with the aldehyde group .
Advanced: What are the challenges in scaling up the synthesis of 4,5-dibenzyloxy-2-fluorobenzaldehyde, and how can they be mitigated?
Methodological Answer:
- Byproduct formation : Use flow chemistry to control residence time and minimize side reactions.
- Purification difficulties : Employ high-performance flash chromatography with gradient elution for large-scale separations.
- Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles to enhance recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
